

A Comprehensive Technical Guide to the Physicochemical Properties of 1,7-Heptanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,7-Heptanediol**

Cat. No.: **B042083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **1,7-Heptanediol**. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological and analytical workflows.

Physicochemical Properties of 1,7-Heptanediol

1,7-Heptanediol, also known as heptamethylene glycol, is a linear diol with the chemical formula $C_7H_{16}O_2$.^{[1][2]} It presents as a colorless to light yellow liquid or solid at room temperature.^{[2][3]} This versatile compound finds applications as a solvent, plasticizer, and an intermediate in the synthesis of various chemical compounds, including those in the pharmaceutical and cosmetic industries.^{[2][4]}

Quantitative Data Summary

The key physicochemical properties of **1,7-Heptanediol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ O ₂	[1][2]
Molecular Weight	132.20 g/mol	[2][5][6]
CAS Number	629-30-1	[1][2]
Appearance	Colorless to light yellow liquid or solid	[2][3]
Melting Point	17-19 °C (62.6 - 66.2 °F)	[2][7]
Boiling Point	258-260 °C (496.4 - 500 °F) at 760 mmHg	[1][7]
Density	0.951 - 0.953 g/mL at 25 °C	[1][2]
Solubility	Soluble in water, slightly soluble in ether.[1][8]	[1][8]
logP (Octanol-Water Partition Coefficient)	0.9215	[4][9]
Flash Point	>110 °C (>230 °F)	[5][7]
Refractive Index	1.455 at 20 °C	[1][2]
Vapor Pressure	0.00159 mmHg at 25°C	[8]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **1,7-Heptanediol**.

Melting Point Determination (Capillary Method)

The melting point of **1,7-Heptanediol** can be determined using a standard capillary melting point apparatus.

- Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
- Procedure:
 - A small amount of solid **1,7-Heptanediol** is finely powdered.
 - The powdered sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]

Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured.
- Apparatus: Thiele tube or distillation apparatus, thermometer, heating source.
- Procedure (Thiele Tube Method):
 - A small amount of **1,7-Heptanediol** is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed in the test tube.
 - The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
 - The oil is heated gently, and the temperature is monitored.

- The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling.

Density Determination (Pycnometer Method)

The density of liquid **1,7-Heptanediol** can be accurately measured using a pycnometer.

- Principle: The density is calculated from the mass of a known volume of the liquid.
- Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
- Procedure:
 - The mass of the clean, dry, and empty pycnometer is accurately measured.
 - The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
 - The pycnometer is then emptied, dried, and filled with **1,7-Heptanediol** at the same temperature.
 - The mass of the pycnometer filled with **1,7-Heptanediol** is measured.
 - The density is calculated by dividing the mass of the **1,7-Heptanediol** by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method)

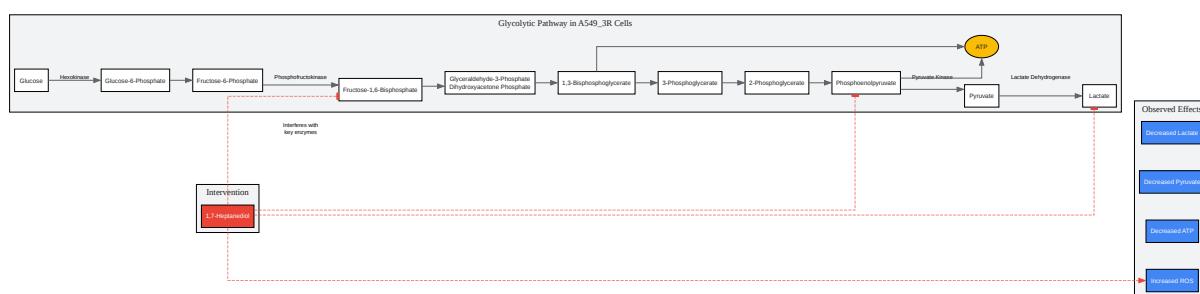
The solubility of **1,7-Heptanediol** in a specific solvent (e.g., water) is determined by creating a saturated solution.

- Principle: An excess amount of the solute is agitated in a solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.
- Apparatus: Flasks with stoppers, shaker or magnetic stirrer, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC, GC).

- Procedure:
 - An excess amount of **1,7-Heptanediol** is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The solution is then filtered or centrifuged to remove any undissolved solid.
 - The concentration of **1,7-Heptanediol** in the clear supernatant is determined using a suitable analytical method.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

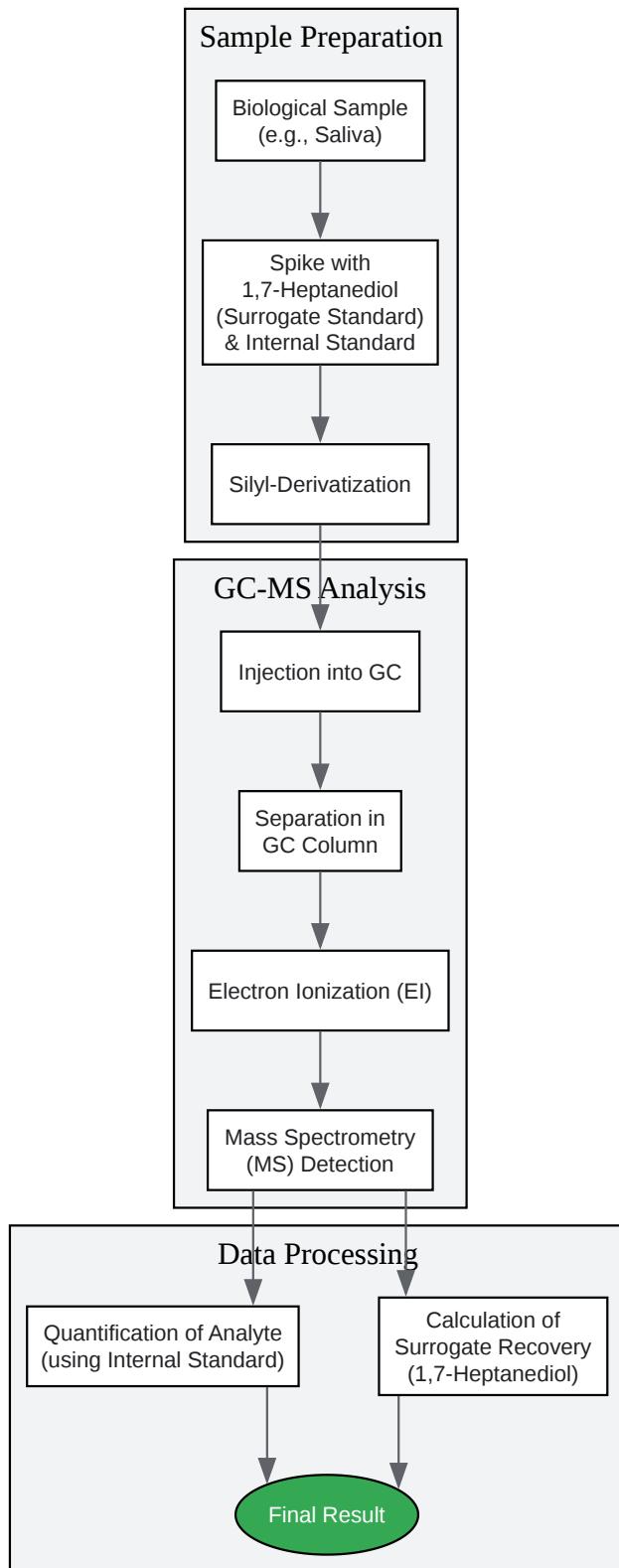

- Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is determined.
- Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., HPLC-UV).
- Procedure:
 - Equal volumes of n-octanol and water are pre-saturated with each other.
 - A known amount of **1,7-Heptanediol** is dissolved in one of the phases.
 - The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
 - The mixture is allowed to stand until the two phases have completely separated.
 - The concentration of **1,7-Heptanediol** in both the n-octanol and water phases is determined analytically.

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological and Analytical Workflows

Interference with Glycolysis in Cancer Cells

Recent studies have indicated that **1,7-Heptanediol** may interfere with key enzymatic pathways in cancer cells. Specifically, it has been shown to disrupt glycolysis in A549_3R lung cancer cells. This interference leads to a reduction in ATP, pyruvate, and L-lactate levels, accompanied by an increase in reactive oxygen species (ROS), suggesting a potential mechanism for anticancer activity.


[Click to download full resolution via product page](#)

Caption: Inhibition of the glycolytic pathway in A549_3R cells by **1,7-Heptanediol**.

Experimental Workflow: GC-MS Analysis with 1,7-Heptanediol as a Surrogate Standard

1,7-Heptanediol can be utilized as a surrogate standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). A surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original

sample. It is added to the sample in a known amount before sample preparation to monitor the efficiency of the entire analytical process.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis using **1,7-Heptanediol** as a surrogate standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ised-isde.canada.ca [ised-isde.canada.ca]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1,7-Heptanediol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042083#what-are-the-physicochemical-properties-of-1-7-heptanediol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com